3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone
Description
3-(2-Chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone is a pyridinone derivative characterized by a chloro-fluorobenzyl substituent at position 3, a hydroxy group at position 4, and a bulky cycloheptyl group at position 1 of the pyridinone core. Key physicochemical properties include a molecular weight of 291.7 g/mol, moderate lipophilicity (XLogP3: 2.5), and a topological polar surface area (TPSA) of 40.5 Ų, suggesting balanced solubility and membrane permeability .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-cycloheptyl-4-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO2/c20-16-8-5-9-17(21)14(16)12-15-18(23)10-11-22(19(15)24)13-6-3-1-2-4-7-13/h5,8-11,13,23H,1-4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGPXPOQTCSCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone typically involves multiple steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the pyridinone ring.
Cycloheptyl Group Addition: The cycloheptyl group can be introduced through a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group is typically introduced via a hydroxylation reaction using an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.
Substitution: The halogen atoms in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated or modified benzyl derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl group and the halogenated benzyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinone Derivatives
Substituent Effects on Pharmacological Activity
a) Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone)
- Structure : Features a cyclohexyl group (position 1) and a methyl group (position 4).
- Activity : Antifungal agent with iron-chelating properties; repurposed for erythropoiesis modulation .
- Key Difference : The cycloheptyl group in the target compound introduces greater steric bulk compared to cyclohexyl, which may alter binding pocket interactions. The absence of a methyl group (position 4) and the presence of chloro-fluorobenzyl (position 3) likely enhance target specificity.
b) Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)
- Structure : Contains trifluoromethylphenyl (position 5) and phenyl (position 3) substituents.
- Activity : Herbicide targeting phytoene desaturase in plants .
- Key Difference: The trifluoromethyl group in fluridone increases hydrophobicity (higher logP) compared to the chloro-fluorobenzyl group in the target compound. This distinction reflects divergent applications (pesticidal vs.
Impact of Aromatic Substituents
a) 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone
- Structure : Combines chloro-fluorophenyl and pyrimidinyl groups.
- Molecular Weight : 440.86 g/mol (vs. 291.7 g/mol for the target compound) .
b) 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s XLogP3 (2.5) is intermediate, suggesting favorable membrane permeability compared to fluridone (4.1) but reduced solubility relative to ciclopirox (1.8).
- Hydrogen Bonding : The hydroxy group (position 4) in the target compound contributes to a TPSA of 40.5 Ų, lower than ciclopirox’s 49.3 Ų, which may enhance passive diffusion .
Biological Activity
3-(2-Chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C₁₅H₁₃ClFNO₂
- Molecular Weight : 291.7 g/mol
- CAS Number : 320424-25-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyridinone moiety through cyclization reactions.
- Introduction of the chloro and fluorobenzyl groups via electrophilic aromatic substitution.
- Final purification through crystallization or chromatography.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6k | 3.14 | Induces apoptosis via mitochondrial pathways |
| 6l | 0.46 | Inhibits Bcl-2, activates caspase-3 |
These compounds were compared against standard chemotherapeutics like 5-fluorouracil, demonstrating superior potency in some cases .
Antimicrobial Activity
In addition to anticancer properties, this compound class has been evaluated for antimicrobial activities. Preliminary studies suggest that they possess inhibitory effects against various bacterial strains, potentially making them candidates for antibiotic development.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cellular signaling pathways. These interactions can lead to:
- Inhibition of cell proliferation : By disrupting key signaling pathways.
- Induction of apoptosis : Through modulation of apoptotic proteins such as Bcl-2 and Bax.
Study on Anticancer Effects
A notable study evaluated the effects of various derivatives on A549 cells, revealing that compounds with halogen substitutions at specific positions exhibited enhanced cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a potential for these compounds to be developed into new antibiotics .
Q & A
Basic: What are the critical steps and intermediates in synthesizing 3-(2-chloro-6-fluorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone?
Methodological Answer:
The synthesis typically involves:
- Intermediate Formation : Reacting imidazolidine-2,4-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions to form a benzyl-substituted intermediate .
- Thiocarbonyl Introduction : Using Lawesson’s reagent to replace oxygen with sulfur in the pyridinone core, confirmed via mass spectrometry (e.g., shift from m/z 243.035 to 259.013) .
- Cycloheptyl Group Incorporation : Introducing the cycloheptyl moiety via nucleophilic substitution or coupling reactions under anhydrous conditions.
Key Optimization : Adjust reflux time (e.g., 24 hours) and solvent choice (e.g., dioxane) to maximize yield and purity .
Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data during structural validation?
Methodological Answer:
- NMR Analysis : Focus on diagnostic signals, such as the hydroxyl proton (δ ~12-14 ppm for 4-OH in pyridinones) and cycloheptyl CH₂ groups (δ ~1.5-2.5 ppm). Compare with analogous compounds in literature .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula. Discrepancies may arise from isotopic patterns (e.g., chlorine/fluorine) or adduct formation.
- Cross-Validation : Employ IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for pyridinone) .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (2-chloro-6-fluorobenzyl), cycloheptyl methylene groups, and pyridinone hydroxyl .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of HCl or HF) .
Advanced: How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified benzyl (e.g., 2,6-dichloro instead of 2-chloro-6-fluoro) or cycloheptyl groups. Use Knoevenagel condensation for diversifying substituents .
- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition) or cellular activity (e.g., anti-inflammatory or antimicrobial). Compare with fluridone derivatives, which share pyridinone scaffolds .
- Computational Modeling : Perform docking studies to predict interactions with biological targets (e.g., kinases or receptors) using software like AutoDock or Schrödinger .
Basic: What are common synthetic impurities, and how are they identified?
Methodological Answer:
- By-Products : Unreacted starting materials (e.g., imidazolidine-dione) or over-sulfonated intermediates.
- Detection : Use HPLC with UV detection (λ ~250-300 nm for aromatic systems) or LC-MS. Compare retention times with standards .
- Mitigation : Optimize reaction stoichiometry (e.g., Lawesson’s reagent ratio) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME or pkCSM to estimate solubility, bioavailability, and metabolic stability. Pyridinones often exhibit moderate LogP (2-4) due to hydroxyl and halogen groups .
- Metabolic Sites : Identify vulnerable positions (e.g., hydroxyl group glucuronidation) using MetaSite software.
- Toxicity Profiling : Predict hepatotoxicity or cardiotoxicity via ProTox-II, considering structural alerts (e.g., aromatic chlorides) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light/Temperature Sensitivity : Store in amber vials at -20°C to prevent degradation of the hydroxyl-pyridinone moiety.
- Moisture Control : Use desiccants to avoid hydrolysis of the chloro-fluorobenzyl group.
- Analytical Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., dehalogenated derivatives) .
Advanced: How can researchers address low yields in the final coupling step with the cycloheptyl group?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling or copper ligands for Ullmann reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by 30-50% compared to traditional heating .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Handling Chloro/Fluoro Reagents : Use fume hoods and PPE (gloves, goggles) due to toxicity of 2-chloro-6-fluorobenzyl chloride.
- Waste Disposal : Segregate halogenated waste and neutralize acidic/by-product streams before disposal .
- Emergency Protocols : Maintain antidotes (e.g., calcium gluconate for HF exposure) in the lab .
Advanced: How can isotopic labeling (e.g., ¹⁸O or ²H) aid in mechanistic studies of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
